3-nitro-1H-pyrazole-5-carbonitrile
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Overview
Description
3-nitro-1H-pyrazole-5-carbonitrile is a heterocyclic compound that contains both a nitro group and a cyano group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrazole-5-carbonitrile typically involves the nitration of pyrazole derivatives. One common method involves the reaction of 1,3-dinitropyrazole with cyanide sources under basic conditions. For example, 1,3-dinitropyrazole can be treated with potassium cyanide in the presence of a base such as potassium hydroxide in a methanol-water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups replacing the nitro group.
Reduction: The major product is 3-amino-1H-pyrazole-5-carbonitrile.
Oxidation: Products can include pyrazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-nitro-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrazole-5-carbonitrile depends on its specific application. In general, the nitro group can participate in redox reactions, while the cyano group can act as a nucleophile or electrophile in various chemical transformations. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-dinitropyrazole: Similar in structure but contains an additional nitro group.
3-amino-1H-pyrazole-5-carbonitrile: The reduced form of 3-nitro-1H-pyrazole-5-carbonitrile.
4-nitro-1H-pyrazole-5-carbonitrile: A positional isomer with the nitro group at a different position on the pyrazole ring.
Properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDVYNBKVIRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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